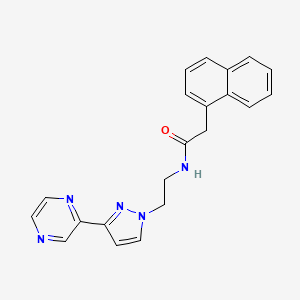

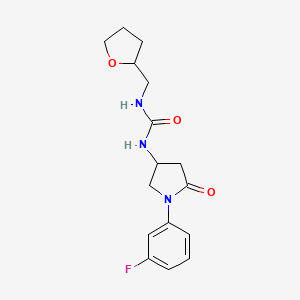

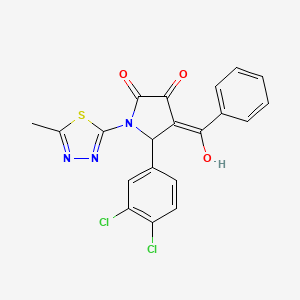

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compounds discussed in the provided papers are part of a broader class of diaryl ureas, which are significant in medicinal chemistry due to their potential as therapeutic agents. These compounds are designed and synthesized with the aim of targeting various biological pathways and demonstrating antiproliferative effects against different cancer cell lines. For instance, the compounds in paper were evaluated for their antiproliferative activity against A549, HCT-116, PC-3 cancer cell lines, and HL7702 human normal liver cell lines. Similarly, the compounds in paper were synthesized as receptor tyrosine kinase inhibitors with potent activity against the human chronic myeloid leukemia (CML) cell line K562. Paper describes the synthesis of 1-substituted-5-aryl-2(1H)pyrimidones, which showed some antiinflammatory activity upon biological investigation.

Synthesis Analysis

The synthesis of these compounds involves structure-based design and condensation reactions. In paper , the design was aided by computer simulations, leading to the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. Paper details a simple and efficient synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which were analyzed for structure-activity relationships (SAR) based on cellular assays. The synthesis process in paper involved the condensation of N-substituted urea with 2-aryl-3-(dimethylamino)-acroleins or 2-arylmalondialdehydes to prepare a series of 1-substituted-5-aryl-2(1H)pyrimidones.

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of a urea moiety linked to various aromatic and heteroaromatic rings. These structural features are crucial for the biological activity of the compounds. The SAR analysis in paper helped in identifying the key structural elements that contribute to the potency against CML. The presence of substituents such as pyridinyl, pyrimidinyl, and thiadiazolyl groups in the molecules plays a significant role in their activity and selectivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily condensation reactions, which are common in the formation of urea derivatives. The reactivity of the functional groups present in the starting materials determines the outcome of these reactions. The papers do not provide detailed mechanisms of the reactions, but it is understood that the condensation steps are critical for constructing the core structure of the diaryl ureas.

Physical and Chemical Properties Analysis

While the papers do not explicitly discuss the physical and chemical properties of the synthesized compounds, such properties are typically influenced by the molecular structure and substituents present in the compounds. These properties include solubility, melting point, stability, and reactivity, which are important for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The antiproliferative effects and the induced-apoptosis effect mentioned in papers and suggest that these compounds have favorable interactions with biological targets, which is a result of their chemical properties.

properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N6O/c1-24(2)15-14(10-20-16(23-15)25-7-3-4-8-25)22-17(26)21-13-6-5-11(18)9-12(13)19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H2,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAFMAFHQNAORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=C(C=C(C=C2)F)F)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B3004172.png)

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride](/img/structure/B3004185.png)

![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)

![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)